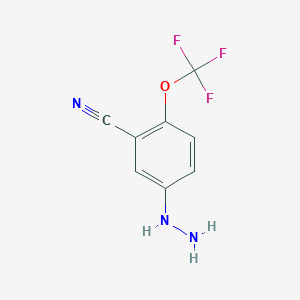
5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H6F3N3O It is characterized by the presence of a hydrazinyl group (-NH-NH2) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core
Métodos De Preparación
The synthesis of 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the hydrazinyl and trifluoromethoxy groups onto a benzonitrile scaffold. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group (-NO2) onto a benzonitrile derivative.
Reduction: Conversion of the nitro group to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrazination: Reaction of the amino group with hydrazine (NH2NH2) to form the hydrazinyl derivative.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar compounds to 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile include:
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile: Differing in the position of the hydrazinyl and trifluoromethyl groups, this compound has distinct chemical properties and reactivity.
5-Hydroxy-2-(trifluoromethoxy)benzonitrile: Featuring a hydroxy group instead of a hydrazinyl group, this compound has different applications and reactivity.
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: With chloro and trifluoromethyl groups, this compound is used in different industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H6F3N3O |
|---|---|
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
5-hydrazinyl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-2-1-6(14-13)3-5(7)4-12/h1-3,14H,13H2 |
Clave InChI |
XYKHSZSGJTUGHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)C#N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


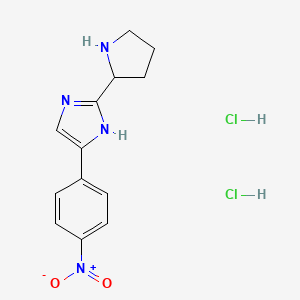
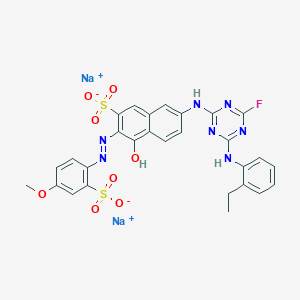
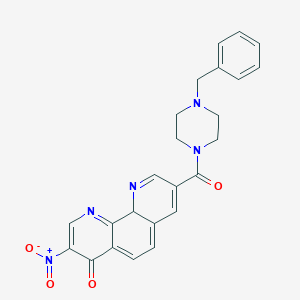
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
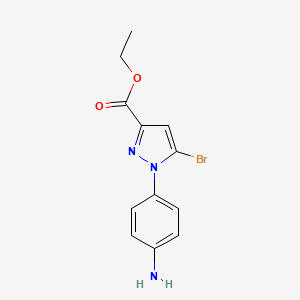
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
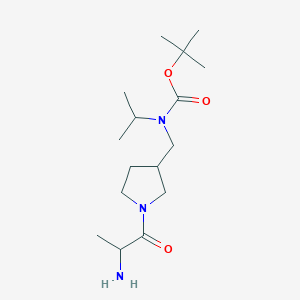
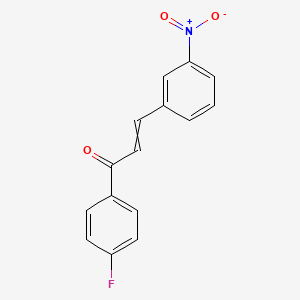
![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate](/img/structure/B14786688.png)
